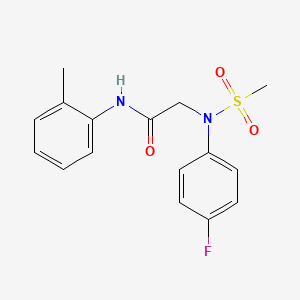

![molecular formula C15H18N2O2 B5713179 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

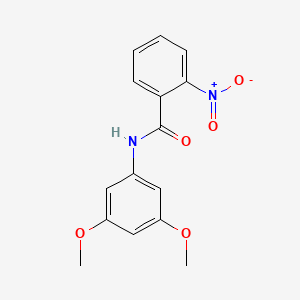

“N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a basic structure for many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of quinoline with other reagents. For example, the reductive N-methylation of quinolines with paraformaldehyde and H2 has been reported .Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the quinoline ring and the amide group. Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in the molecule. Quinolines are generally crystalline solids with a characteristic odor. They are basic in nature due to the presence of a nitrogen atom in the ring .科学研究应用

Anticancer Activity

The quinoline scaffold, which is part of the structure of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide, has been identified as an important motif in the development of new anticancer drugs. These compounds can inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Antimicrobial Properties

Quinoline derivatives have been frequently used for their bactericidal and bacteriolytic activities. The unique biological activity of these compounds makes them valuable targets in medicinal studies, particularly for combating resistant strains of bacteria .

Neuroprotective Effects

Compounds with a quinoline nucleus have shown potential in treating neurodegenerative diseases like Alzheimer’s. They are explored for their ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease therapy .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory properties of quinoline derivatives make them suitable candidates for the treatment of inflammatory conditions. They may also possess analgesic properties, providing pain relief in various medical conditions .

Antidiabetic Applications

Some quinoline compounds exhibit anti-diabetic activities, which could be harnessed in the management of diabetes mellitus. Their role in insulin signaling and glucose metabolism is a subject of ongoing research .

Antioxidant Effects

The antioxidant properties of quinoline derivatives contribute to their protective effects against oxidative stress, which is implicated in many chronic diseases and aging processes .

Diuretic Potential

Quinoline-based compounds have been studied for their diuretic activities, which can be useful in conditions where the removal of excess body fluids is necessary, such as in certain cardiovascular diseases .

Psychotropic Applications

The structural complexity of quinoline derivatives allows for their use in psychotropic medication, potentially affecting mood, behavior, and cognitive functions. This application is particularly relevant in the field of psychiatry and behavioral sciences .

未来方向

属性

IUPAC Name |

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-6-14(18)17(2)10-12-9-11-7-4-5-8-13(11)16-15(12)19/h4-5,7-9H,3,6,10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWEQRFOPAYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)

![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)

![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)

![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)

![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)